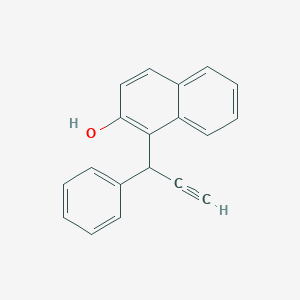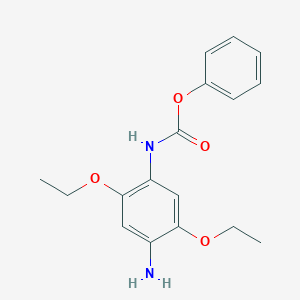
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate is a chemical compound with the molecular formula C17H20N2O4. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a phenyl group attached to a carbamate moiety, with additional functional groups including amino and diethoxy substituents on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be achieved through various methods. One common approach involves the reaction of 4-amino-2,5-diethoxyphenol with phenyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents like bromine or nitrating agents can be employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of phenyl (4-amino-2,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Phenyl (4-amino-2,5-diethoxyphenyl)carbamate can be compared with other carbamate derivatives such as:
Phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate: Similar structure but different functional groups.
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Contains a benzamide moiety instead of a carbamate.
4-(Ethoxycarbonyl)phenyl N-(5-chloro-2,4-dimethoxyphenyl)carbamate: Features additional substituents on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
917868-11-2 |
|---|---|
Fórmula molecular |
C17H20N2O4 |
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
phenyl N-(4-amino-2,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C17H20N2O4/c1-3-21-15-11-14(16(22-4-2)10-13(15)18)19-17(20)23-12-8-6-5-7-9-12/h5-11H,3-4,18H2,1-2H3,(H,19,20) |
Clave InChI |
GBUWRVKAQFUGOV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
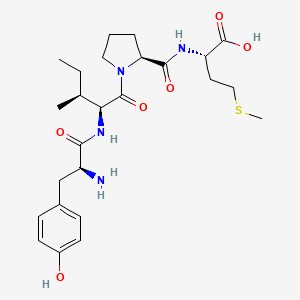
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)


![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)
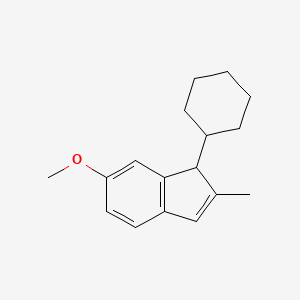
![4-Thiazoleacetic acid, 2-[(4-hydroxyphenyl)amino]-](/img/structure/B12611734.png)

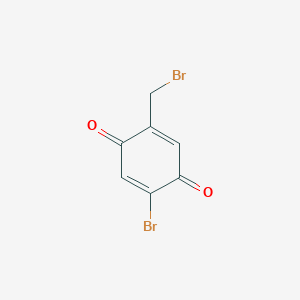
![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
